Cas no 1286727-19-2 (N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide)

This compound is an N-substituted benzothiazole derivative featuring a carboxamide functional group at position 2 of the benzothiazole ring and specific nitrogen-containing substituents on its amide nitrogen atoms (a 2-phenylethyl group and a [(pyridin-2-yl)methyl] group). Its structure incorporates an electron-deficient benzothiazole moiety fused with an electron-rich pyridine-derived unit connected via an amide linkage. Key advantages include its complex heterocyclic architecture combining aromatic stability with versatile functional groups (carboxamide donor/acceptor capability). The presence of both benzothiazole and pyridine rings offers potential electronic characteristics suitable for various applications requiring specific interaction sites or conjugation effects. The distinct N-substituents provide structural diversity compared to simpler analogues while maintaining core functionalities relevant to fields such as medicinal chemistry or materials science requiring tailored ligands or active components.
N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide structure
1286727-19-2 structure
Product Name:N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide
CAS No:1286727-19-2
MF:C22H19N3OS
MW:373.470763444901
CID:850246
Update Time:2025-06-16

N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Benzothiazolecarboxamide, N-(2-phenylethyl)-N-(2-pyridinylmethyl)-
    • VU0523750-1
    • N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide
    • N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide
    • Inchi: 1S/C22H19N3OS/c26-22(21-24-19-11-4-5-12-20(19)27-21)25(16-18-10-6-7-14-23-18)15-13-17-8-2-1-3-9-17/h1-12,14H,13,15-16H2
    • InChI Key: LZJSZLGBYYXXGH-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1C(N(CC1C=CC=CN=1)CCC1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 482
  • Topological Polar Surface Area: 74.3

N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide Pricemore >>

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Additional information on N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide

N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide (CAS No. 1286727-19-2): A Comprehensive Overview

N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide (CAS No. 1286727-19-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 1286727-19-2, is a derivative of benzothiazole and possesses a unique molecular structure that confers it with a range of biological activities. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, biological activities, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide is characterized by a benzothiazole core, which is a heterocyclic ring system consisting of a benzene ring fused with a thiazole ring. The molecule also features two substituents: a phenylethyl group and a pyridinylmethyl group. These substituents are attached to the nitrogen atoms of the amide functional group, which is located on the benzothiazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound.

The molecular formula of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide is C19H19N3O2S, and its molecular weight is approximately 345.43 g/mol. The compound is typically obtained as a white or off-white solid with a melting point ranging from 150 to 155°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Biological Activities and Mechanisms of Action

N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide has been extensively studied for its potential biological activities. One of the most notable properties of this compound is its ability to act as an inhibitor of specific enzymes involved in various physiological processes. Recent research has shown that it exhibits potent inhibitory activity against certain kinases, which are key enzymes in cellular signaling pathways.

Kinases play crucial roles in regulating cell growth, proliferation, and survival. Dysregulation of kinase activity has been implicated in various diseases, including cancer and inflammatory disorders. The ability of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide to selectively inhibit specific kinases makes it a promising candidate for the development of targeted therapies.

In addition to its kinase inhibitory activity, N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide has also been shown to possess antioxidant properties. Antioxidants are compounds that can neutralize free radicals and prevent oxidative stress, which is associated with various pathological conditions such as neurodegenerative diseases and cardiovascular disorders. The antioxidant activity of this compound may contribute to its potential therapeutic benefits.

Clinical Applications and Research Developments

The potential clinical applications of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide are currently being explored through various preclinical and clinical studies. One area of significant interest is its use as an anticancer agent. Preclinical studies have demonstrated that this compound can effectively inhibit the growth of cancer cells by targeting key signaling pathways involved in cell proliferation and survival.

In particular, research has shown that N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selective cytotoxicity makes it an attractive candidate for the development of more effective and less toxic cancer therapies.

Beyond cancer research, there is growing interest in the potential use of N-(2-phenylethyl)-N[(pyridin--y)methyl]--benzothiazole--carboxamide for treating inflammatory diseases. Inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. The anti-inflammatory properties of this compound may offer new therapeutic options for managing these conditions.

Safety Profile and Future Directions

The safety profile of N-(2--phenylethyl)--[(pyridin--y)methyl]--benzothiazole--carboxamide is an important consideration for its potential clinical use. Preclinical toxicology studies have generally shown that this compound has a favorable safety profile at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential side effects.

Ongoing clinical trials are aimed at evaluating the safety and efficacy of this compound in human subjects. These trials will provide valuable insights into its pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body). The results from these trials will be crucial for determining the optimal dosing regimens and identifying any potential adverse effects.

In conclusion, N-(--phenylethyl)--[(-y)methyl]--benzothiazole--carboxamide (CAS No. 1--) represents a promising molecule with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers it with specific properties that make it an attractive candidate for drug development. As research continues to advance our understanding of this compound, it holds great promise for addressing unmet medical needs in areas such as cancer and inflammatory diseases.

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